molecular formula C21H23N3O3 B12916105 N-(4-(4-(Bis(2-hydroxyethyl)amino)phenyl)isoquinolin-3-yl)acetamide CAS No. 64157-35-3

N-(4-(4-(Bis(2-hydroxyethyl)amino)phenyl)isoquinolin-3-yl)acetamide

Cat. No.: B12916105
CAS No.: 64157-35-3
M. Wt: 365.4 g/mol
InChI Key: PSTRQTIAGKBJQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification and IUPAC Nomenclature

The compound belongs to the isoquinoline derivative family, characterized by a bicyclic aromatic system fused with a benzene ring and a pyridine-like nitrogen atom. Its IUPAC name, N-[4-(3-acetamidoisoquinolin-4-yl)phenyl]-2-[bis(2-hydroxyethyl)amino]acetamide, systematically describes its connectivity:

  • Isoquinoline core : A 10-membered bicyclic structure with nitrogen at position 2.
  • Acetamide substituent : An acetylated amine group at position 3 of the isoquinoline ring.
  • Para-substituted phenyl group : Linked to position 4 of the isoquinoline moiety.
  • Bis(2-hydroxyethyl)amino side chain : Attached via a methylene bridge to the phenyl ring.

The molecular structure is further elucidated by its SMILES notation:

CC(=O)NC1=C(C2=CC=CC=C2C=N1)C3=CC=C(C=C3)NC(=O)CN(CCO)CCO  

This representation highlights the compound’s rotatable bonds (9 total) and hydrogen-bonding capacity (4 donors, 6 acceptors), which influence its pharmacokinetic behavior.

Table 1: Key Computed Physicochemical Properties

Property Value
Molecular Weight 422.5 g/mol
XLogP3 1.1
Topological Polar SA 115 Ų
Rotatable Bond Count 9
Hydrogen Bond Donors 4
Hydrogen Bond Acceptors 6

Historical Context in Isoquinoline Derivative Research

Isoquinoline derivatives have been studied since the late 19th century, with early work focusing on alkaloids like papaverine. The structural versatility of the isoquinoline scaffold has enabled its use in developing compounds with antimicrobial, anticancer, and neuroprotective activities. The introduction of the bis(2-hydroxyethyl)amino group in this compound reflects modern strategies to enhance aqueous solubility while retaining membrane permeability—a critical advancement over earlier hydrophobic analogues.

Synthetic routes to similar compounds often involve:

  • Friedländer condensation for isoquinoline ring formation.
  • Buchwald-Hartwig amination for aryl-amine coupling.
  • Acetylation reactions to install the acetamide moiety.

This compound’s design builds on mid-20th-century discoveries of isoquinoline’s role in DNA intercalation, with contemporary modifications aimed at improving target specificity and reducing off-target effects.

Significance in Pharmaceutical and Organic Chemistry

The compound’s hybrid architecture merges features of small-molecule inhibitors and biologics:

  • Pharmacophore potential : The isoquinoline system may interact with kinase ATP-binding pockets, as seen in imatinib derivatives.
  • Solubility enhancement : The bis(2-hydroxyethyl)amino group increases polarity, addressing a common limitation of aromatic heterocycles.
  • Synthetic versatility : Reactive sites (e.g., hydroxyl groups) permit further derivatization for structure-activity relationship studies.

Table 2: Comparative Analysis of Isoquinoline Derivatives

Feature This Compound Traditional Derivatives
Aqueous Solubility Moderate (logP 1.1) Low (logP >3)
Synthetic Complexity High Moderate
Hydrogen Bond Capacity 10 4–6

Current research focuses on its potential as a:

  • Kinase inhibitor scaffold for oncology applications.
  • Anti-inflammatory agent targeting COX-2 or LOX pathways.
  • Intermediate for fluorescent probes leveraging its conjugated π-system.

Properties

CAS No.

64157-35-3

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-[4-[4-[bis(2-hydroxyethyl)amino]phenyl]isoquinolin-3-yl]acetamide

InChI

InChI=1S/C21H23N3O3/c1-15(27)23-21-20(19-5-3-2-4-17(19)14-22-21)16-6-8-18(9-7-16)24(10-12-25)11-13-26/h2-9,14,25-26H,10-13H2,1H3,(H,22,23,27)

InChI Key

PSTRQTIAGKBJQH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=CC=CC=C2C=N1)C3=CC=C(C=C3)N(CCO)CCO

Origin of Product

United States

Preparation Methods

Synthesis of Isoquinoline Intermediate

The isoquinoline nucleus is generally prepared via classical methods such as the Pomeranz-Fritsch or Bischler-Napieralski synthesis, followed by selective functionalization at the 3- and 4-positions to introduce the acetamido and phenyl substituents, respectively. The acetamido group is introduced by acetylation of the corresponding amino group on the isoquinoline ring.

Preparation of Bis(2-hydroxyethyl)amino Substituent

The bis(2-hydroxyethyl)amino group is typically synthesized by reacting diethanolamine with appropriate alkylating agents or by direct incorporation through nucleophilic substitution reactions. This moiety is then linked to the phenyl ring via an amide or amine bond.

Amide Bond Formation

The key step in the synthesis is the formation of the amide bond between the isoquinoline-phenyl intermediate and the bis(2-hydroxyethyl)aminoacetamide fragment. This is commonly achieved using peptide coupling reagents or activating agents such as:

  • Carbodiimides (e.g., EDC, DCC) in the presence of additives like HOBt or NHS.
  • Use of bases such as N,N-diisopropylethylamine (DIPEA) to facilitate the reaction.
  • Solvents like dichloromethane (DCM) or dimethylformamide (DMF) under controlled temperature conditions.

The reaction mixture is stirred at room temperature or slightly elevated temperatures for several hours to ensure complete coupling.

Purification Techniques

Post-reaction, the crude product is purified by:

  • Liquid-liquid extraction using water/brine and organic solvents (e.g., DCM).
  • Drying over anhydrous sodium sulfate.
  • Concentration under reduced pressure.
  • Flash chromatography using gradients of methanol in DCM.
  • Preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) for separation of regioisomers or closely related impurities.

Experimental Conditions and Protocols

Step Reagents/Conditions Description
Isoquinoline functionalization Acetyl chloride or acetic anhydride, base (e.g., pyridine) Acetylation of amino group to form acetamide
Bis(2-hydroxyethyl)amino group synthesis Diethanolamine, alkylating agent Formation of bis(2-hydroxyethyl)amino substituent
Amide coupling Carbodiimide (EDC/DCC), HOBt/NHS, DIPEA, DCM or DMF, RT, 3 h Formation of amide bond linking isoquinoline-phenyl and bis(2-hydroxyethyl)aminoacetamide
Purification Flash chromatography (0-5% MeOH in DCM), preparative HPLC, SFC Isolation of pure target compound

Research Findings and Analytical Data

  • The purity of the final compound is typically >95%, confirmed by LC-MS and NMR spectroscopy.
  • The molecular weight is approximately 422.5 g/mol.
  • The compound exhibits characteristic NMR signals corresponding to the isoquinoline ring, phenyl protons, acetamide methyl group, and bis(2-hydroxyethyl)amino protons.
  • The synthetic route allows for regioselective functionalization and high yields when optimized.

Summary Table of Key Synthetic Steps

Synthetic Step Key Reagents Conditions Outcome
Isoquinoline acetylation Acetyl chloride, pyridine RT, 2-4 h Acetamido-isoquinoline intermediate
Bis(2-hydroxyethyl)amino installation Diethanolamine, alkyl halide Reflux or RT, several hours Bis(2-hydroxyethyl)amino-phenyl intermediate
Amide bond formation EDC/HOBt, DIPEA, DCM RT, 3 h Target compound formation
Purification Flash chromatography, HPLC, SFC As required >95% pure compound

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(Bis(2-hydroxyethyl)amino)phenyl)isoquinolin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bis(2-hydroxyethyl)amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits promising biological activities that suggest its utility in developing therapeutic agents. Some key areas of application include:

  • Anticancer Activity : Preliminary studies indicate that N-(4-(4-(Bis(2-hydroxyethyl)amino)phenyl)isoquinolin-3-yl)acetamide may have anticancer properties. The structural features enhance its interaction with biological targets involved in cancer progression, making it a candidate for further investigation in oncology.
  • Antimicrobial Properties : The compound's unique structure may also contribute to antimicrobial activity, potentially serving as a lead compound for developing new antibiotics or antifungal agents. Research into its efficacy against various pathogens is ongoing.
  • Neuroprotective Effects : There is emerging evidence suggesting that this compound may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurological applications.

Synthesis and Modification

The synthesis of this compound involves several key steps that require careful optimization to ensure high yields and purity. The synthetic pathways often include:

  • Formation of the Isoquinoline Moiety : This step is crucial as it forms the backbone of the compound.
  • Introduction of the Bis(2-hydroxyethyl)amino Group : This modification is essential for enhancing solubility and biological activity.
  • Acetamide Functionalization : The acetamide group contributes to the overall biological activity of the compound.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. Comparative analysis with structurally similar compounds reveals:

Compound NameStructure FeaturesUnique Aspects
N-(4-Amino)-isoquinolineIsoquinoline coreLacks bis(2-hydroxyethyl) substitution
4-Bis(2-hydroxyethyl)-aminophenolPhenolic structureNo isoquinoline moiety
Acetamide DerivativesAcetamide functional groupVarying substituents on aromatic rings

The uniqueness of this compound lies in its combination of both isoquinoline and bis(2-hydroxyethyl) functionalities, which may contribute to its distinct biological properties and applications in medicinal chemistry.

Future Research Directions

Further research is necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound. Key areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile.
  • Mechanistic Studies : Investigating the biochemical pathways affected by this compound.
  • Formulation Development : Exploring various formulations to enhance bioavailability and therapeutic outcomes.

Mechanism of Action

The mechanism of action of N-(4-(4-(Bis(2-hydroxyethyl)amino)phenyl)isoquinolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural Analog: N-(4-(Ethyl(2-hydroxyethyl)amino)phenyl)acetamide (CAS 59884-42-3)

Key Differences :

  • Core structure: Lacks the isoquinoline ring, featuring a simpler phenyl-acetamide scaffold.
  • Substituents: Contains a mono-alkylated ethyl(2-hydroxyethyl)amino group instead of the bis(2-hydroxyethyl)amino group.
  • Molecular Weight: 222.288 g/mol (vs. higher for the target compound due to the isoquinoline ring) .

Physicochemical Properties :

Property N-(4-(Ethyl(2-hydroxyethyl)amino)phenyl)acetamide Target Compound (Estimated)
LogP 0.927 Likely higher (isoquinoline adds lipophilicity)
Solubility Moderate (polar hydroxyethyl groups) Potentially lower due to aromatic bulk
HPLC Retention Analyzed via reverse-phase HPLC Likely longer retention (more lipophilic)

Structural Analog: N-(4-hydroxy[1,1'-biphenyl]-3-yl)acetamide (CAS 5409-54-1)

Key Differences :

  • Core structure: Biphenyl system instead of isoquinoline.
  • Substituents : A single hydroxy group on the biphenyl ring, lacking nitrogen-based substituents.

Physicochemical Properties :

Property N-(4-hydroxy[1,1'-biphenyl]-3-yl)acetamide Target Compound
Aromaticity Biphenyl (planar, rigid) Isoquinoline (fused bicyclic)
Polarity Lower (single hydroxy group) Higher (bis-hydroxyethylamino)
Stability Likely stable (few reactive groups) May oxidize/hydrolyze (hydroxyethyl groups)

Functional Analog: L748337 (G-Protein Coupled Receptor Ligand)

Key Differences :

  • Core structure: Benzene ring with sulfonamide and hydroxypropylamino groups.
  • Substituents : Includes a phenylsulfonyl group, enhancing target specificity .

Research Implications

  • Solubility vs. Bioactivity: The target compound’s bis(2-hydroxyethyl)amino group may improve solubility over simpler analogs, favoring in vivo studies.
  • Structural Complexity: The isoquinoline core could enable dual mechanisms (e.g., kinase inhibition + GPCR modulation), a unique advantage over biphenyl or single-ring analogs.
  • Synthetic Challenges: Introducing the bis(2-hydroxyethyl)amino group on an isoquinoline scaffold may require multi-step synthesis compared to simpler acetamides .

Biological Activity

N-(4-(4-(Bis(2-hydroxyethyl)amino)phenyl)isoquinolin-3-yl)acetamide is a complex organic compound with a molecular formula of C23H26N4O4 and a molecular weight of approximately 422.48 g/mol. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. In this article, we will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by an isoquinoline moiety linked to a phenyl group, along with a bis(2-hydroxyethyl)amino substituent. This structural configuration may contribute to its distinct biological properties.

Property Value
Molecular FormulaC23H26N4O4
Molecular Weight422.48 g/mol
CAS Number64157-35-3

Preliminary studies suggest that this compound exhibits several promising biological activities, including:

  • Anticancer Activity : The compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Kinase Inhibition : Research indicates potential inhibition of various kinases, which are critical in signaling pathways associated with cancer progression.

In Vitro Studies

  • Cell Line Testing : In vitro assays have shown that this compound can induce cytotoxic effects on cancer cell lines. For instance, studies reported IC50 values indicating effective inhibition at micromolar concentrations.
  • Mechanistic Insights : Further investigations revealed that the compound may disrupt key signaling pathways involved in cell proliferation and survival. For example, it has been suggested that the compound could inhibit glycogen synthase kinase 3 (GSK-3), a target implicated in various cancers.

Structure-Activity Relationship (SAR)

The unique combination of functionalities in this compound allows for diverse interactions with biological targets. Comparative studies with structurally similar compounds have highlighted the importance of specific substitutions in enhancing biological activity.

Compound Name Structure Features Unique Aspects
N-(4-Amino)-isoquinolineIsoquinoline coreLacks bis(2-hydroxyethyl) substitution
4-Bis(2-hydroxyethyl)-aminophenolPhenolic structureNo isoquinoline moiety
Acetamide DerivativesAcetamide functional groupVarying substituents on aromatic rings

Case Study 1: Anticancer Effects

In a study focused on the anticancer properties of this compound, researchers treated various cancer cell lines with the compound and observed significant reductions in cell viability. The study concluded that the compound's ability to induce apoptosis was linked to its interaction with GSK-3 pathways.

Case Study 2: Kinase Inhibition Profile

Another investigation assessed the selectivity of this compound against multiple kinases. Results indicated preferential inhibition of GSK-3α over other kinases, suggesting potential for targeted cancer therapies while minimizing off-target effects.

Q & A

Q. What are the recommended synthetic routes for N-(4-(4-(Bis(2-hydroxyethyl)amino)phenyl)isoquinolin-3-yl)acetamide, and how can reaction yields be optimized?

A general approach involves multicomponent reactions (MCRs) using isocyanides, amines, and carbonyl compounds. For example, analogous isoquinoline derivatives have been synthesized via Ugi or Passerini reactions, with yields improved by optimizing stoichiometry (e.g., 1.0 mmol isocyanide) and temperature control (e.g., reflux in methanol or THF). Catalytic amounts of Lewis acids (e.g., ZnCl₂) may enhance cyclization efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound. Yields of 30–40% are typical for structurally similar acetamides, as seen in MCR protocols .

Q. What analytical techniques are essential for structural confirmation of this compound?

High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., deviation ≤5 ppm), while Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1530 cm⁻¹). Nuclear Magnetic Resonance (NMR) is indispensable: ¹H NMR confirms substituent positions on the isoquinoline core, and ¹³C NMR resolves carbonyl (170–175 ppm) and aromatic carbons. Purity assessment requires HPLC with UV detection (λmax ~255 nm for aromatic systems) .

Q. How should researchers evaluate the compound’s solubility and stability for in vitro studies?

Solubility screening in DMSO, ethanol, and aqueous buffers (pH 4–9) is recommended. Stability is assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. For storage, lyophilization or aliquoting at -20°C in inert atmospheres minimizes hydrolysis/oxidation. Stability data for related acetamides suggest ≥5-year integrity under optimal conditions .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Quantum mechanical calculations (e.g., DFT) predict electronic properties (HOMO-LUMO gaps) and binding affinities to biological targets. Molecular dynamics simulations model interactions with enzymes (e.g., kinase binding pockets). For example, ICReDD’s workflow integrates computational reaction path searches with experimental validation, reducing trial-and-error cycles .

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?

Methodological standardization is key:

  • Assay Conditions: Control variables like buffer pH, temperature, and cell passage number.
  • Compound Handling: Verify solubility protocols (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).
  • Data Normalization: Use internal standards (e.g., β-actin in Western blots) and replicate experiments (n ≥ 3). Cross-validation with orthogonal assays (e.g., SPR vs. fluorescence polarization) strengthens conclusions .

Q. How can impurity profiling during synthesis improve reproducibility in preclinical studies?

Related substances are identified via LC-MS/MS and quantified against reference standards (e.g., USP guidelines). For example, N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide, a common acetamide impurity, is monitored using a validated HPLC method (C18 column, 0.1% formic acid/acetonitrile gradient). Limits of ≤0.15% for individual impurities ensure batch consistency .

Q. What advanced techniques characterize the compound’s interaction with biological membranes?

Surface Plasmon Resonance (SPR) measures binding kinetics to lipid bilayers, while fluorescence anisotropy probes membrane partitioning. For in-cell studies, confocal microscopy with fluorescently tagged analogs (e.g., BODIPY derivatives) visualizes subcellular localization. These methods clarify mechanisms like passive diffusion vs. active transport .

Methodological Considerations for Experimental Design

Q. How to optimize reaction conditions for scale-up without compromising yield?

Design of Experiments (DoE) models (e.g., Box-Behnken) evaluate interactions between temperature, solvent polarity, and catalyst loading. Pilot-scale reactions (1–10 g) in continuous flow reactors enhance heat/mass transfer. Process Analytical Technology (PAT) tools (e.g., in-line FTIR) enable real-time monitoring .

Q. What in vivo/in vitro correlation (IVIVC) strategies address bioavailability challenges?

Pharmacokinetic studies in rodents compare oral vs. intravenous administration, with LC-MS/MS quantifying plasma concentrations. Parallel in vitro permeability assays (Caco-2 monolayers) predict absorption. Adjusting formulation (e.g., nanoemulsions) improves bioavailability if discrepancies arise .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.